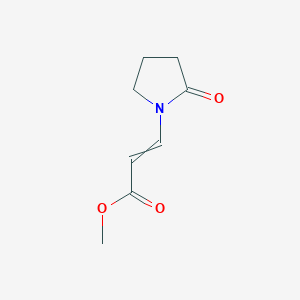
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- is a chemical compound known for its unique structure and properties It contains a propenoic acid backbone with a pyrrolidinyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-oxo-1-pyrrolidine and methyl acrylate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the esterification process. Common catalysts include acids like sulfuric acid or bases like sodium hydroxide.
Purification: After the reaction, the product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing, particularly in the context of its interactions with biological targets.
Industry: It finds applications in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other reactions.
Wirkmechanismus
The mechanism by which 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, altering the function of proteins and other biomolecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, propyl ester: Contains a propyl ester group, offering different reactivity and properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- lies in its specific ester group, which influences its reactivity and interactions. The methyl ester group provides distinct steric and electronic effects compared to other ester derivatives, making it valuable for specific applications in synthesis and research.
This detailed overview highlights the significance of 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
145294-78-6 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl (E)-3-(2-oxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h4,6H,2-3,5H2,1H3/b6-4+ |
InChI-Schlüssel |
NRLWJEXUEIMMPF-GQCTYLIASA-N |
SMILES |
COC(=O)C=CN1CCCC1=O |
Isomerische SMILES |
COC(=O)/C=C/N1CCCC1=O |
Kanonische SMILES |
COC(=O)C=CN1CCCC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















